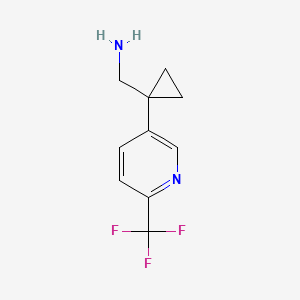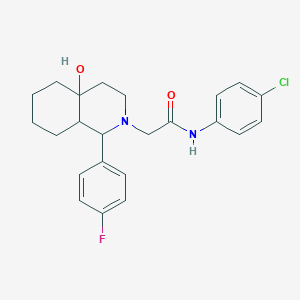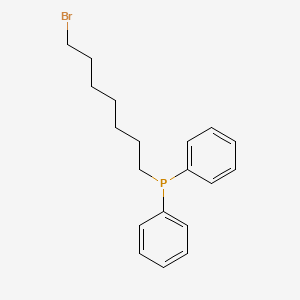![molecular formula C17H20BrNO2 B12625193 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine CAS No. 919091-21-7](/img/structure/B12625193.png)
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine is an organic compound with a complex structure that includes both aromatic and heteroaromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,6-bis[(propan-2-yl)oxy]phenylpyridine under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the bromine atom is replaced by an aryl group .
Applications De Recherche Scientifique
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis[(propan-2-yl)oxy]phenylpyridine: Similar structure but lacks the bromine atom.
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine: Contains oxazoline rings instead of isopropoxy groups.
Uniqueness
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine is unique due to the presence of both isopropoxy groups and a bromine atom, which confer specific reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .
Propriétés
Numéro CAS |
919091-21-7 |
|---|---|
Formule moléculaire |
C17H20BrNO2 |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
2-bromo-6-[2,6-di(propan-2-yloxy)phenyl]pyridine |
InChI |
InChI=1S/C17H20BrNO2/c1-11(2)20-14-8-6-9-15(21-12(3)4)17(14)13-7-5-10-16(18)19-13/h5-12H,1-4H3 |
Clé InChI |
MOHVDJKGWMHUHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)

![3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12625150.png)
![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)


![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)

![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)

